molecular formula C16H14 B1616738 1,4-Dimethylanthracene CAS No. 781-92-0

1,4-Dimethylanthracene

Cat. No. B1616738
CAS RN: 781-92-0
M. Wt: 206.28 g/mol
InChI Key: VQBRTNVYEIZVMP-UHFFFAOYSA-N
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Description

1,4-Dimethylanthracene is a chemical compound with the molecular formula C16H14 . It is an anthracene derivative where two methyl groups are attached to the 1st and 4th carbon atoms of the anthracene core .


Synthesis Analysis

The synthesis of anthracene derivatives, including 1,4-Dimethylanthracene, remains challenging. Some important preparative methods have been reported, especially in the last decade . These methods include Friedel–Crafts reactions, Elbs reaction, aromatic cyclodehydration, Bradsher-type reactions from diarylmethanes, and more recently, metal-catalyzed reactions with alkynes .


Molecular Structure Analysis

The molecular structure of 1,4-Dimethylanthracene consists of three linearly fused benzene rings with two methyl groups attached to the 1st and 4th carbon atoms of the anthracene core .


Chemical Reactions Analysis

Anthracene and its derivatives, including 1,4-Dimethylanthracene, have been extensively studied over the years because of their interesting photophysical and photochemical properties . They undergo various chemical reactions, including [4+4] photocycloaddition at high concentrations when irradiated .


Physical And Chemical Properties Analysis

1,4-Dimethylanthracene has a molecular weight of 206.28 . The physical and chemical properties of anthracene derivatives are influenced by the nature of the donor and acceptor species, which can lead to the formation of different types of aggregates, both in the ground state (J- and H-type) and in the excited state (e.g., excimer, exciplex) .

Scientific Research Applications

1. Interaction with Cyclodextrins in Aqueous Solutions

1,4-Dimethylanthracene (DMA) forms a dimer and emits excimer-like fluorescence when in a gamma-cyclodextrin nanocavity in a dilute aqueous solution. The study by Sato et al. (2006) discusses the structural aspects and excitation relaxation dynamics of this interaction, providing insights into the behavior of DMA in such environments (Sato et al., 2006).

2. Thermolysis in Engineering Materials

Virk and Vlastnik (1993) investigated the thermolysis of 9,10-dimethylanthracene, along with 1,4-dimethylnaphthalene. These compounds mimic chemical moieties in complex fossil materials, indicating their relevance in engineering and materials science (Virk & Vlastnik, 1993).

3. NMR Spectroscopy and Ring Current Anisotropy

Eßwein and Häfelinger (1978) studied the ring current anisotropy effects in the 1H NMR spectra of 9-phenyl derivatives of 1,4-Dimethylanthracene. Their research contributes to the understanding of molecular structure and behavior in NMR spectroscopy (Eßwein & Häfelinger, 1978).

4. Photoluminescence Properties

Research by Gong et al. (2010) on 2,6-dimethylanthracene, which is structurally similar to 1,4-dimethylanthracene, reveals interesting photoluminescence properties, indicating potential applications in materials science and photonics (Gong et al., 2010).

5. Oxidative Dimerization and Fluorescence

The study by Matsuno et al. (2015) discusses the oxidative dimerization of related compounds and their conversion to oxahelicenes, which exhibit strong fluorescence and chiroptical properties. This research suggests potential applications in optical materials and sensors (Matsuno et al., 2015).

Safety and Hazards

Safety data sheets recommend avoiding breathing dust/fume/gas/mist/vapors/spray of 1,4-Dimethylanthracene. It should be used only outdoors or in a well-ventilated area. Contaminated work clothing must not be allowed out of the workplace. Protective gloves and clothing should be worn. In case of inadequate ventilation, respiratory protection should be worn .

Future Directions

Anthracene and its derivatives have been the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials . Future design of blue emitting materials will benefit from understanding which part of the molecule can be altered to obtain new physical properties without losing the inherent optical properties .

properties

IUPAC Name

1,4-dimethylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-11-7-8-12(2)16-10-14-6-4-3-5-13(14)9-15(11)16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBRTNVYEIZVMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC3=CC=CC=C3C=C12)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346137
Record name 1,4-Dimethylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

781-92-0
Record name 1,4-Dimethylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1,4-dimethylanthraquinone (1 g, 4.24 mmol) suspended in 40 mL of isopropanol was added sodium borohydride (1.6 g, 42.4 mmol) in portions over 1 h at room temperature with stirring. The reaction mixture was left to stir at this temperature for an additional 30 min before heating to reflux overnight. The solution was then cooled to room temperature and quenched by pouring into 5% HCl solution. The mixture was left to stir for 1 hr and the solution was filtered to give a yellow solid. The solid was further recrystallized from ethanol to give the product 1 as a bright yellow solid (0.795 g, 92%): m.p. 70-72° C. (lit1. m.p. 74° C.); 1H NMR (300 MHz, CDCl3): 8.56 (2H, s), 8.06 (2H, dd, J=6.5 and 3.3 Hz), 7.50 (2H, dd, J=6.5 and 3.3 Hz), 7.22 (2H, s), 2.82 (6H, s); HR-MS (EI) calcd. for C16H14 (M+): 206.11, found: 206.11.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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